molecular formula C9H12N4 B15295135 3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile

3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile

Cat. No.: B15295135
M. Wt: 176.22 g/mol
InChI Key: LRHWMEDPUKYIRF-UHFFFAOYSA-N
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Description

3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile is an organic compound with the molecular formula C9H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile typically involves the reaction of 6-methylpyrimidine-4-amine with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methyl(6-ethylpyrimidin-4-yl)amino)propanenitrile
  • 3-(Methyl(6-methylpyrrolo[2,3-d]pyrimidin-4-yl)amino)propanenitrile

Uniqueness

3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-[methyl-(6-methylpyrimidin-4-yl)amino]propanenitrile

InChI

InChI=1S/C9H12N4/c1-8-6-9(12-7-11-8)13(2)5-3-4-10/h6-7H,3,5H2,1-2H3

InChI Key

LRHWMEDPUKYIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N(C)CCC#N

Origin of Product

United States

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